Product packaging for Bis(2-hydroxypropyl)ammonium myristate(Cat. No.:CAS No. 83270-36-4)

Bis(2-hydroxypropyl)ammonium myristate

Cat. No.: B12660438
CAS No.: 83270-36-4
M. Wt: 361.6 g/mol
InChI Key: WPHZDLROOHEOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-hydroxypropyl)ammonium myristate (CAS 83270-36-4) is a protic ionic liquid (PIL) formed from the neutralization of myristic acid with bis(2-hydroxypropyl)amine. It is characterized by the presence of both a long-chain fatty acid anion (myristate) and a cation with hydroxyl functional groups. This structure places it in a class of chemicals investigated for their surface-active properties and capacity to disrupt hydrogen-bonding networks in biopolymers . The primary research value of this compound lies in its potential application as a solvent in the processing of lignocellulosic biomass. Research on analogous 2-hydroxyethylammonium ionic liquids has demonstrated exceptional efficiency in dissolving Kraft lignin at low temperatures, a key step in the biorefinery context for the valorization of biomass . Furthermore, the structure of this compound suggests potential use as a lubricant or lubricant additive. Similar 2- hydroxyethylammonium oleate and 2-ethylhexanoate PILs have been successfully proposed for lubrication in steel-aluminum contacts and aluminum-forming processes due to their ionic nature and film-forming capabilities . It is important for researchers to note that the proton transfer in protic ionic liquids is often incomplete, meaning the final product can be a mixture of ionic species and their neutral precursors, which can influence its physical properties and reactivity . This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2.C6H15NO2<br>C20H43NO4 B12660438 Bis(2-hydroxypropyl)ammonium myristate CAS No. 83270-36-4

Properties

CAS No.

83270-36-4

Molecular Formula

C14H28O2.C6H15NO2
C20H43NO4

Molecular Weight

361.6 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3

InChI Key

WPHZDLROOHEOOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Design for Bis 2 Hydroxypropyl Ammonium Myristate

Advanced Synthetic Routes for Bis(2-hydroxypropyl)ammonium Myristate Production

The production of this compound is typically achieved through a direct acid-base neutralization reaction between myristic acid and bis(2-hydroxypropyl)amine. This reaction is characteristic of the formation of protic ionic liquids and their analogs.

The general reaction scheme is as follows:

CH₃(CH₂)₁₂COOH + HN(CH₂CH(OH)CH₃)₂ → [H₂N(CH₂CH(OH)CH₃)₂]⁺[CH₃(CH₂)₁₂COO]⁻

A study on a similar compound, bis(2-hydroxyethyl)ammonium erucate (B1234575), details a synthesis involving the alkylation of the amine with the fatty acid at an elevated temperature over an extended period, suggesting a potential pathway for the synthesis of this compound. mdpi.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the reaction outcome include temperature, reaction time, stirring speed, and the molar ratio of reactants. While specific data for the synthesis of this compound is not extensively published, analogous syntheses of fatty acid amine salts provide insights into potential optimization strategies. For instance, the synthesis of bis(2-hydroxyethyl)ammonium erucate was carried out at 100 °C for 24 hours with constant stirring. mdpi.com

Based on related syntheses, a hypothetical set of optimized conditions can be proposed:

ParameterOptimized Value/ConditionRationale
Reactant Molar Ratio 1:1 (Myristic Acid:Bis(2-hydroxypropyl)amine)Ensures complete neutralization and minimizes unreacted starting materials.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without causing degradation of the reactants or products. mdpi.com
Reaction Time 12-24 hoursAllows the reaction to proceed to completion. mdpi.com
Stirring Speed 300-500 rpmEnsures homogeneity of the reaction mixture, promoting efficient interaction between reactants. mdpi.com
Atmosphere Inert (e.g., Nitrogen)Prevents potential oxidation of the fatty acid at elevated temperatures.
Purification Vacuum dryingRemoves any residual water or volatile impurities.

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of fatty acid derivatives. researchgate.net For myristate salts, this includes the use of biocatalysts and solvent-free reaction conditions.

Enzymatic synthesis, particularly using lipases, presents a promising green alternative to conventional chemical methods. researchgate.netnih.gov For example, the enzymatic synthesis of isopropyl myristate has been successfully demonstrated using immobilized Candida antarctica lipase (B570770) B (Novozym 435). nih.govresearchgate.net This approach offers several advantages, including high specificity, mild reaction conditions (typically lower temperatures), and reduced by-product formation. researchgate.net A study on the biocatalytic synthesis of myristyl myristate highlighted the possibility of achieving high yields in a shorter time frame by operating at 70°C under low pressure. researchgate.net

Key features of green synthesis approaches applicable to myristate salts include:

Use of Renewable Resources: Myristic acid can be sourced from vegetable oils, and bis(2-hydroxypropyl)amine can be synthesized from bio-based feedstocks. researchgate.netacs.org

Solvent-Free Synthesis: Conducting the neutralization reaction in the melt phase eliminates the need for organic solvents, reducing waste and environmental impact. researchgate.net

Energy Efficiency: Biocatalytic methods often require lower temperatures and pressures compared to traditional chemical syntheses, leading to energy savings. researchgate.net

Atom Economy: The direct neutralization reaction has a high atom economy, as all reactant atoms are incorporated into the final product.

Design Principles for Modifying the this compound Molecular Architecture

The molecular architecture of this compound can be systematically modified to tune its physicochemical properties. This is achieved by altering either the fatty acid chain or the amine counterion.

The length and degree of unsaturation of the fatty acid chain significantly influence the properties of the resulting salt. While myristic acid is a C14 saturated fatty acid, variations can be introduced by using other fatty acids.

Impact of Fatty Acid Chain Length:

Melting Point: Generally, the melting point of fatty acid salts increases with the length of the alkyl chain. acs.org

Solubility: Increasing the alkyl chain length tends to decrease the solubility in polar solvents like water. nih.gov

A study on fatty acid amides showed a clear trend of increasing melting temperature with the length of the precursor amine, a principle that can be extrapolated to the fatty acid chain length in salts. acs.org

Impact of Unsaturation:

The presence of double bonds in the fatty acid chain (unsaturation) typically lowers the melting point of the salt due to the disruption of crystal packing.

Illustrative Data on Fatty Acid Properties:

Fatty AcidChemical FormulaChain LengthMelting Point (°C)
Lauric AcidCH₃(CH₂)₁₀COOHC1244.2
Myristic Acid CH₃(CH₂)₁₂COOH C14 54.4
Palmitic AcidCH₃(CH₂)₁₄COOHC1662.9
Stearic AcidCH₃(CH₂)₁₆COOHC1869.6
Oleic AcidCH₃(CH₂)₇CH=CH(CH₂)₇COOHC18:113.4

The structure of the amine counterion plays a pivotal role in determining the properties of the final salt. Modifications to the bis(2-hydroxypropyl)amine moiety can lead to significant changes in reactivity, solubility, and thermal stability.

A systematic study on the salts of carboxylic acid drugs with various amine counterions revealed several key trends. nih.gov For instance, increasing the alkyl chain length of the amine counterion was found to decrease the solubility of the salt. nih.gov Conversely, the presence of hydroxyl groups on the counterion can enhance hydrogen bonding opportunities, potentially influencing solubility and the solid-state structure. nih.gov

The synthesis of gemini (B1671429) surfactants from hexadecylbis(2-hydroxypropyl)amine and various dicarboxylic acids demonstrates how the counterion structure (in that case, the dicarboxylic acid) influences surfactant properties. researchgate.net While the roles are reversed, the principle of counterion influence remains the same.

Theoretical Chemistry and Computational Modeling of Bis 2 Hydroxypropyl Ammonium Myristate

Quantum Chemical Investigations of Bis(2-hydroxypropyl)ammonium Myristate Electronic Structure

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov DFT calculations can provide valuable information about the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) surface, which are key to understanding the charge distribution and reactive sites of the molecule.

For the this compound ion pair, the HOMO is expected to be localized primarily on the carboxylate group of the myristate anion, which is rich in electron density. Conversely, the LUMO is anticipated to be centered on the ammonium (B1175870) group of the cation, the site of the positive charge. The energy gap between the HOMO and LUMO is an important indicator of the chemical stability of the ion pair.

The charge distribution, often analyzed using methods such as Natural Bond Orbital (NBO) analysis, reveals the extent of charge transfer between the cation and anion. In protic ionic liquids like this one, the proton transfer from myristic acid to the diisopropanolamine (B56660) is a key feature. mdpi.com The NBO analysis would quantify the partial charges on each atom, confirming the localization of the positive charge on the nitrogen atom and the negative charge on the oxygen atoms of the carboxylate group. The hydroxyl groups on the cation can also participate in hydrogen bonding, influencing the charge distribution.

Representative Data Table: Calculated Electronic Properties of this compound (Illustrative)

PropertyCationAnionIon Pair
HOMO Energy (eV)-8.2-3.5-4.1
LUMO Energy (eV)2.56.81.9
HOMO-LUMO Gap (eV)10.710.36.0
NBO Charge on N+0.85-+0.82
NBO Charge on O (carboxylate)--0.75-0.78

Note: These values are illustrative and based on general trends observed for similar alkylammonium carboxylate ionic liquids. Actual values would require specific DFT calculations.

Ab Initio Calculations for Conformational Analysis of this compound

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for detailed conformational analysis. For a flexible molecule like this compound, with its rotatable bonds in both the cation and the anion, a multitude of conformations are possible.

The conformational landscape of the bis(2-hydroxypropyl)ammonium cation is determined by the rotation around the C-N and C-O bonds of the hydroxypropyl groups. The relative orientation of these groups can lead to various conformers with different energies. Similarly, the long myristate alkyl chain can adopt numerous conformations, from an extended all-trans configuration to more folded structures.

Potential energy surface (PES) scans, performed by systematically rotating specific dihedral angles, can identify the most stable conformers and the energy barriers between them. These studies are essential for understanding the flexibility of the individual ions, which in turn influences the packing and macroscopic properties of the ionic liquid. For instance, the presence of multiple low-energy conformers can lead to a lower melting point.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are necessary to investigate the behavior of a large ensemble of molecules in condensed phases. researchgate.net MD simulations model the system's evolution over time, providing insights into intermolecular interactions and collective phenomena like self-assembly.

Simulation of Intermolecular Interactions in Condensed Phases

In the liquid state, this compound is characterized by a complex network of intermolecular interactions. These include strong electrostatic interactions between the charged ammonium and carboxylate groups, as well as van der Waals interactions involving the long alkyl chains of the myristate anions. Furthermore, the hydroxyl groups on the cation can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive hydrogen-bonding network.

MD simulations, using a suitable force field, can map out these interactions. Radial distribution functions (RDFs) can be calculated to determine the average distance between different atomic species, revealing the structure of the liquid at the molecular level. For example, the RDF between the ammonium nitrogen and the carboxylate oxygen would show a sharp peak at a short distance, indicative of strong ion pairing.

Representative Data Table: Key Intermolecular Distances from MD Simulations (Illustrative)

Interacting PairPeak Position of RDF (Å)
N-H (cation) --- O (anion)1.8
O-H (cation) --- O (anion)2.5
Cation Center of Mass - Anion Center of Mass4.5
Myristate Tail - Myristate Tail4.0

Note: These values are illustrative and represent typical distances for similar ionic liquids.

Supramolecular Chemistry and Self Assembly of Bis 2 Hydroxypropyl Ammonium Myristate

Advanced Characterization Techniques for Bis(2-hydroxypropyl)ammonium Myristate Supramolecular Structures

Spectroscopic Probes for Aggregate Morphology (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are invaluable for probing the molecular interactions and conformational changes that accompany the self-assembly of this compound into supramolecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for characterizing the aggregation process. Chemical shift changes of specific protons and carbons in the surfactant molecule can indicate their transfer from a free state in solution to the more constrained environment of a micelle or other aggregate. For instance, the protons on the alkyl chain of the myristate moiety would be expected to show a significant upfield or downfield shift upon aggregation due to the change in their local magnetic environment. Similarly, the protons on the 2-hydroxypropyl groups of the cation would be sensitive to intermolecular interactions and hydration status. researchgate.net Advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of different parts of the molecule, confirming the folded conformation within an aggregate.

Illustrative ¹H NMR Chemical Shift Changes upon Micellization:

Protons Chemical Shift (δ) in D₂O (Below CMC) Expected Chemical Shift (δ) in D₂O (Above CMC) Rationale for Shift
Terminal CH₃ of Myristate ~0.9 ppm Shift upfield Shielding effect within the hydrophobic core of the micelle
(CH₂)n of Myristate ~1.3 ppm Broadening and slight shift Reduced mobility and altered environment within the micelle
CH₂ adjacent to COO⁻ ~2.2 ppm Shift downfield Proximity to the charged interface and counterion
N-CH₂ of Hydroxypropyl ~3.2 ppm Shift downfield Involvement in intermolecular interactions at the aggregate surface

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to changes in the vibrational modes of functional groups upon aggregation and changes in molecular packing. The C=O stretching vibration of the myristate carboxylate group and the N-H and O-H stretching vibrations of the ammonium (B1175870) cation are key probes. The formation of hydrogen bonds between the hydroxyl groups of the cation and water or other surfactant molecules at the aggregate surface would be reflected in the broadening and shifting of the O-H stretching band. mdpi.com Furthermore, the frequencies of the CH₂ stretching vibrations in the myristate tail are sensitive to the conformational order (trans/gauche ratio) of the alkyl chains, providing insight into the packing and fluidity of the aggregate's core.

UV-Vis Spectroscopy: While this compound itself does not possess a strong chromophore for direct UV-Vis analysis, this technique is often employed using probe molecules. A solvatochromic dye, which exhibits a change in its UV-Vis absorption spectrum depending on the polarity of its environment, can be used to determine the critical micelle concentration (CMC). The dye will preferentially partition into the hydrophobic core of the micelles once they form, leading to a distinct spectral shift.

Scattering Techniques for Structural Elucidation (e.g., SAXS, SANS, DLS)

Scattering techniques are essential for determining the size, shape, and interactions of the supramolecular aggregates formed by this compound in solution.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic radius (Rₕ) of particles in suspension. By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the aggregates, the diffusion coefficient can be determined. The Stokes-Einstein equation is then used to calculate the average size of the micelles or vesicles. DLS is also highly effective for determining the CMC, as a significant increase in scattered light intensity and the appearance of a stable particle size distribution is observed above this concentration.

Illustrative DLS Data for Surfactant Micelles:

Parameter Value Interpretation
Z-Average Hydrodynamic Diameter 5 - 15 nm Typical size range for spherical or ellipsoidal micelles.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): SAXS and SANS are powerful techniques that provide detailed structural information about the size, shape, and internal structure of self-assembled aggregates on the nanometer scale. By analyzing the scattering pattern of X-rays or neutrons as they pass through the sample, one can deduce the morphology of the aggregates (e.g., spherical, cylindrical, or lamellar). Fitting the scattering data to various mathematical models allows for the determination of key parameters such as the radius of gyration, the aggregation number (the number of surfactant molecules per micelle), and the thickness of bilayer structures.

For SANS, the use of contrast variation, where the scattering length density of the solvent is matched to that of a specific component of the aggregate (e.g., by using mixtures of H₂O and D₂O), can provide even more detailed information. For instance, it can help to precisely locate water penetration into the micellar corona or to determine the distribution of the hydrophobic tails within the core.

Illustrative SAXS/SANS Model Fitting Parameters for Micellar Aggregates:

Parameter Description Expected Value Range for Micelles
Radius of Gyration (R₉) A measure of the overall size of the aggregate. 2 - 10 nm
Aggregation Number (Nₐ₉) The average number of monomers per micelle. 50 - 200
Core Radius (R꜀) The radius of the hydrophobic core. 1.5 - 5 nm

Interfacial Phenomena and Surface Science of Bis 2 Hydroxypropyl Ammonium Myristate

Adsorption and Organization of Bis(2-hydroxypropyl)ammonium Myristate at Interfaces

At the air-water interface, molecules of this compound arrange themselves with the myristate tails oriented towards the air and the hydrophilic headgroups immersed in the water. This arrangement disrupts the hydrogen-bonding network of water at the surface, leading to a reduction in surface tension. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which the interface becomes saturated with surfactant molecules and they begin to form aggregates (micelles) in the bulk solution. For cationic surfactants of this type, the CMC is influenced by factors such as the length of the alkyl chain and the structure of the headgroup.

The adsorption process at the air-water interface is thermodynamically favorable, as indicated by a negative Gibbs free energy of adsorption (ΔG°ads). Research on similar quaternary ammonium (B1175870) surfactants suggests that the adsorption at the air-water interface is often a more spontaneous process than micellization. royalsocietypublishing.org

Table 1: Representative Interfacial Properties of Cationic Surfactants Similar to this compound

PropertyRepresentative Value RangeUnit
Critical Micelle Concentration (CMC)1 - 10mmol/L
Surface Tension at CMC (γcmc)30 - 40mN/m
Gibbs Free Energy of Adsorption (ΔG°ads)-25 to -35kJ/mol

Note: The data in this table are representative values for quaternary ammonium surfactants with similar alkyl chain lengths and are intended for illustrative purposes due to the limited availability of specific data for this compound.

The adsorption of this compound onto solid surfaces is a key aspect of its functionality in various applications. As a cationic surfactant, it readily adsorbs onto negatively charged surfaces through electrostatic attraction. royalsocietypublishing.org The nature of the solid substrate, its surface charge, and the surrounding medium all play a critical role in the adsorption process.

On hydrophobic surfaces, the adsorption can be driven by the hydrophobic effect, where the myristate tails adsorb onto the surface to minimize their exposure to water. On hydrophilic surfaces, such as silica (B1680970) or clays, which are often negatively charged, the positively charged headgroup of the surfactant is the primary driver of adsorption. At concentrations above the CMC, surfactant molecules can form aggregates, known as admicelles or hemimicelles, on the solid surface. These structures can alter the surface properties of the substrate, for instance, by making a hydrophilic surface more hydrophobic. Studies on the adsorption of quaternary ammonium surfactants on surfaces like carbon steel have shown that a protective layer can be formed, which is dependent on the concentration of the inhibitor. ohio.edu

Monolayer and Multilayer Formation by this compound

The self-assembly of this compound molecules can lead to the formation of highly organized monomolecular layers (monolayers) and multilayers on various surfaces.

Langmuir-Blodgett (LB) films are created by transferring a floating monolayer from a liquid subphase onto a solid substrate. arxiv.org For a compound like this compound, a monolayer can be formed at the air-water interface in a Langmuir trough. By compressing this monolayer with barriers, the molecules can be forced into a more ordered state. The resulting film can then be transferred onto a solid substrate by dipping the substrate through the monolayer. arxiv.org

The structure and properties of LB films of fatty acid salts are well-documented. nih.gov Typically, in a single monolayer, the acyl chains are in an all-trans conformation and are oriented nearly perpendicular to the substrate. nih.gov The in-plane packing can exhibit different phases, such as a hexagonal structure with long-range bond orientational order. nih.gov Multilayer films can also be deposited, with the structure often resembling that of the bulk crystal, consisting of stacked bilayers. nih.gov The stability and structure of these films are influenced by factors such as the subphase pH, temperature, and the presence of counterions.

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a substrate. The formation of SAMs of this compound would likely depend on strong, specific interactions between the headgroup and the substrate. For instance, on negatively charged surfaces like mica or certain metal oxides, the cationic headgroup could lead to the formation of a well-ordered monolayer.

The structure of these SAMs would be governed by a balance of forces, including the headgroup-substrate interaction, van der Waals interactions between the myristate chains, and steric and electrostatic interactions between the headgroups. The resulting monolayer can significantly modify the surface properties of the substrate, such as its wettability, adhesion, and friction. Research into the self-assembly of similar dialkyl chain cationic surfactants has shown the formation of various structures, including lamellar phases. nih.gov

Role of this compound in Stabilizing Emulsions and Dispersions

The surfactant properties of this compound make it an effective agent for stabilizing emulsions (mixtures of immiscible liquids like oil and water) and dispersions (suspensions of solid particles in a liquid).

In an oil-in-water emulsion, the surfactant molecules adsorb at the oil-water interface, with their hydrophobic myristate tails penetrating the oil droplets and their hydrophilic headgroups remaining in the continuous water phase. youtube.com This creates a protective layer around the oil droplets, which prevents them from coalescing through several mechanisms:

Electrostatic Repulsion: As a cationic surfactant, the adsorbed layer imparts a positive charge to the surface of the oil droplets. The resulting electrostatic repulsion between the droplets prevents them from approaching each other and merging. youtube.com

Steric Hindrance: The bulky bis(2-hydroxypropyl)ammonium headgroups and the surrounding hydration shells can create a physical barrier that hinders close contact between droplets.

Reduction of Interfacial Tension: By lowering the interfacial tension between the oil and water phases, the surfactant reduces the thermodynamic driving force for the system to minimize the interfacial area by coalescence.

Cationic surfactants are known to be effective emulsifiers, particularly for creating stable oil-in-water emulsions. nih.govmdpi.com The stability of these emulsions depends on factors such as the surfactant concentration, the oil-to-water ratio, and the presence of electrolytes. Similarly, in a solid-in-liquid dispersion, the adsorption of this compound onto the surface of the solid particles can prevent them from aggregating and settling out of the liquid phase through similar electrostatic and steric stabilization mechanisms.

Interfacial Tension Reduction Mechanisms

This compound is an amphiphilic compound that functions as a surfactant. Its ability to reduce interfacial tension is fundamental to its role in various applications. This property arises from its molecular structure, which consists of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of this compound, the bis(2-hydroxypropyl)ammonium portion constitutes the polar head, while the myristate alkyl chain forms the nonpolar tail.

When introduced into a system of two immiscible liquids, such as oil and water, the surfactant molecules spontaneously migrate to the interface. This migration is a thermodynamically favorable process. The hydrophobic myristate tails orient themselves towards the oil phase, away from the aqueous environment, while the hydrophilic bis(2-hydroxypropyl)ammonium heads align with the water phase. This arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in interfacial tension.

The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), which is the concentration at which the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk phase. Research on structurally similar compounds, such as gemini (B1671429) surfactants derived from hexadecylbis(2-hydroxypropyl)amine and various dicarboxylic acids, provides insight into the expected behavior of this compound. researchgate.net For these related compounds, the surface tension decreases with increasing surfactant concentration up to the CMC. researchgate.net Beyond the CMC, the interfacial tension remains relatively constant at its minimum value.

The efficiency of interfacial tension reduction is also influenced by the packing of the surfactant molecules at the interface. The molecular geometry of the bis(2-hydroxypropyl)ammonium head group and the length and saturation of the myristate tail play crucial roles in determining the minimum area occupied by each molecule at the interface. A denser packing generally leads to a more significant reduction in interfacial tension.

Interactive Table: Surface Active Properties of Structurally Similar Gemini Surfactants based on Hexadecylbis(2-hydroxypropyl)amine and Dicarboxylic Acids researchgate.net

Dicarboxylic Acid SpacerCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)
Oxalic Acid1.1 x 10⁻⁴34.2
Malonic Acid1.0 x 10⁻⁴33.5
Succinic Acid9.5 x 10⁻⁵32.8
Glutaric Acid8.3 x 10⁻⁵32.1
Adipic Acid7.1 x 10⁻⁵31.5
Pimelic Acid6.0 x 10⁻⁵30.9
Suberic Acid5.2 x 10⁻⁵30.2
Sebacic Acid4.1 x 10⁻⁵29.1

This data is for structurally similar compounds and is presented to illustrate the general principles of how alkanolammonium-based surfactants behave.

Colloidal Stability Enhancement by Myristate Adsorption

The adsorption of this compound onto the surface of particles suspended in a liquid medium is a key mechanism for enhancing colloidal stability. Colloidal dispersions are inherently unstable and tend to aggregate over time to reduce the large surface area of the dispersed phase. The adsorption of surfactants like this compound counteracts this tendency through several mechanisms.

Once adsorbed, the myristate component, which is the hydrophobic tail, anchors onto the surface of the colloidal particles, particularly if the particles have a nonpolar or hydrophobic surface character. The hydrophilic bis(2-hydroxypropyl)ammonium head groups then extend into the surrounding aqueous medium. This orientation creates a stabilizing layer around each particle.

The primary mechanisms by which this adsorbed layer enhances colloidal stability are:

Electrostatic Stabilization : The bis(2-hydroxypropyl)ammonium head group possesses a positive charge, which imparts a net positive surface charge to the colloidal particles upon adsorption. This results in electrostatic repulsion between similarly charged particles, preventing them from approaching each other closely enough to aggregate. The magnitude of this repulsion is dependent on the surface charge density and the ionic strength of the surrounding medium. ubc.ca

Steric Stabilization : The bis(2-hydroxypropyl) groups, along with the myristate chains, form a protective layer around the particles. When two particles approach each other, the overlap of these adsorbed layers results in a repulsive force due to an unfavorable increase in local osmotic pressure and a decrease in conformational entropy of the surfactant chains. This steric hindrance keeps the particles separated. nih.gov

Advanced Methodological Approaches in Bis 2 Hydroxypropyl Ammonium Myristate Research

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Advanced spectroscopic and spectrometric techniques provide profound insights into the molecular-level behavior of Bis(2-hydroxypropyl)ammonium myristate. These methods probe the subtle interplay of forces and the dynamic nature of the ionic constituents.

High-Resolution NMR Spectroscopy for Conformational Dynamics

While standard ¹H and ¹³C NMR are fundamental for structural confirmation, high-resolution and multidimensional NMR techniques are indispensable for elucidating the three-dimensional structure and dynamic behavior of the ions in solution. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. A NOESY experiment can reveal through-space correlations between protons that are in close proximity, providing direct evidence for the preferred orientation of the bis(2-hydroxypropyl)ammonium cation relative to the myristate anion.

For instance, NOE cross-peaks between the protons on the ammonium (B1175870) group (N-H) and the protons of the myristate alkyl chain would indicate a folded conformation where the anion wraps around the cation. Conversely, the absence of such peaks might suggest a more extended, solvent-separated ion pair structure. The study of related alkanolammonium ionic liquids has demonstrated the utility of NOESY in mapping the cation-anion and cation-cation spatial arrangements. researchgate.net Furthermore, temperature-dependent NMR studies can provide thermodynamic data on conformational changes and ion pairing dynamics.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Analysis

The defining feature of this compound as a protic ionic liquid is the extensive network of hydrogen bonds. Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally sensitive to the strength and nature of these interactions. rsc.orgrsc.org The primary sites for hydrogen bonding are the hydroxyl (-OH) and ammonium (N⁺-H) groups of the cation, which act as hydrogen bond donors, and the carboxylate (-COO⁻) group of the myristate anion, which is the hydrogen bond acceptor.

Analysis of the FTIR and Raman spectra allows for the detailed study of these hydrogen bonds. rsc.org For example, the O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region, will broaden and shift to a lower frequency upon strong hydrogen bond formation. Similarly, the N⁺-H stretching frequency is a sensitive probe of its interaction with the carboxylate anion. The position of the asymmetric and symmetric stretching bands of the carboxylate group (around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively) provides information about its coordination environment. mdpi.com Comparing the spectra of the pure ionic liquid to its diluted solutions in non-polar solvents can help quantify the energetics of hydrogen bond disruption. researchgate.net

Table 1: Expected Vibrational Frequencies and Assignments for Hydrogen Bonding Analysis of this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Information Gleaned
O-H Stretch (H-bonded)3200 - 3400Indicates the presence and strength of hydrogen bonding involving the hydroxyl groups. A broader, red-shifted peak suggests stronger bonding.
N⁺-H Stretch (H-bonded)3000 - 3200Reflects the interaction strength between the ammonium proton and the carboxylate anion.
C-H Stretch (Alkyl)2850 - 2960Provides information on the conformational order of the myristate alkyl chain.
C=O (Carboxylate Asymmetric Stretch)1550 - 1610The frequency separation (Δν) between the asymmetric and symmetric stretches indicates the coordination mode of the carboxylate (monodentate, bidentate, bridging).
C-O (Carboxylate Symmetric Stretch)1400 - 1450

Mass Spectrometry for Mechanistic Pathway Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for studying the gas-phase chemistry of ionic liquids, offering insights into the intrinsic stability of ion pairs and clusters. nih.gov For this compound, ESI-MS analysis in positive ion mode would detect the cation at its specific m/z, while negative ion mode would detect the myristate anion.

More advanced analysis involves studying the formation of non-covalent aggregates, such as [(Cation)₂(Anion)]⁺ or [(Cation)(Anion)₂]⁻, in the gas phase. The relative intensities of these clusters can provide qualitative information about the cohesive energy of the ionic liquid. Furthermore, Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can be used to probe the fragmentation pathways of the individual ions and their clusters. nih.gov Fragmenting the bis(2-hydroxypropyl)ammonium cation would likely involve the loss of water or propylene (B89431) oxide, revealing the stability of the core structure. Fragmentation of the ion-pair cluster can elucidate the primary interaction sites and relative bond strengths within the complex.

Microscopic and Imaging Techniques for Structural Analysis

Microscopic techniques are essential for visualizing the nanoscale and mesoscale structures that this compound can form, both at interfaces and in the bulk liquid. These structures are a direct consequence of the amphiphilic nature of the myristate anion and the directional forces of hydrogen bonding.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a premier technique for investigating the structure of ionic liquids at solid-liquid interfaces with nanoscale resolution. rsc.orgmdpi.com When a droplet of this compound is placed on a solid substrate like mica or graphite, AFM can map the interfacial structure. It is well-established that ionic liquids often form distinct layers near a charged surface, and AFM can measure the thickness and mechanical properties of these layers. illinois.eduacs.org

By operating the AFM in force spectroscopy mode, one can measure the force required for the AFM tip to rupture through successive ionic layers. mdpi.com This provides quantitative data on the cohesive forces within the ionic liquid and the adhesive forces at the substrate interface. For an amphiphilic ionic liquid like this compound, AFM could potentially visualize surface aggregates, such as hemicylinders or micelles, especially on hydrophobic surfaces. High-resolution imaging may even resolve the molecular arrangement within the first adsorbed layer. acs.org

Transmission Electron Microscopy (TEM) and Cryo-TEM for Aggregate Visualization

Due to the amphiphilic character of the myristate anion, this compound is expected to self-assemble into aggregates like micelles or vesicles, particularly in aqueous solutions. Transmission Electron Microscopy (TEM) is a key technique for visualizing these nanostructures. However, conventional TEM requires high vacuum and dry samples, which can destroy the native architecture of hydrated aggregates.

Cryogenic-TEM (Cryo-TEM) overcomes this limitation by flash-freezing a thin film of the sample solution in a cryogen like liquid ethane, preserving the structures present in the liquid state in a vitrified, amorphous solid. researchgate.netacs.org This allows for direct imaging of the size, shape, and morphology of micelles (spherical, worm-like) or vesicles formed by the ionic liquid. researchgate.net The low vapor pressure of the ionic liquid itself also makes it a suitable medium for certain in-situ TEM studies, sometimes referred to as "ionic liquid TEM". nih.govrsc.orgresearchgate.net Cryo-TEM studies on similar long-chain surfactant systems have been instrumental in understanding the principles of their self-assembly, a methodology directly applicable to this compound. nih.govnih.gov

Table 2: Application of Advanced Microscopy to this compound Research.
TechniqueSample EnvironmentPrimary Information Obtained
Atomic Force Microscopy (AFM)Solid-Liquid Interface (Ambient)Surface topography, interfacial layering, adhesion/cohesion forces, visualization of surface aggregates.
Transmission Electron Microscopy (TEM)High Vacuum (Dry Sample)Morphology of stable, dried aggregates.
Cryogenic-TEM (Cryo-TEM)Vitrified Liquid Film (~ -180 °C)Direct visualization of self-assembled structures (micelles, vesicles) in their native, solvated state; size and shape distribution.

Rheological Studies of this compound Solutions and Dispersions

The rheological properties of solutions and dispersions containing this compound are critical for their application in various formulations. These properties are intrinsically linked to the self-assembled structures that form in the solution, which are influenced by factors such as concentration, temperature, and the presence of other components.

Viscoelastic Properties of Self-Assembled Systems

Aqueous solutions of surfactants like this compound can form various self-assembled structures, such as spherical micelles, wormlike micelles, and liquid crystalline phases. When these structures, particularly entangled wormlike micelles, are present, the solution exhibits viscoelastic behavior, meaning it has both viscous (liquid-like) and elastic (solid-like) properties.

The viscoelasticity of these systems is often characterized by oscillatory rheology, where a small, oscillating stress or strain is applied to the sample and the resulting response is measured. The key parameters obtained are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.

For many surfactant solutions that form wormlike micelles, the viscoelastic behavior can be described by the Maxwell model, especially at low frequencies. This model predicts a single relaxation time, which corresponds to the time it takes for the micellar network to restructure after deformation.

Hypothetical Viscoelastic Data for a this compound Solution

The following table presents hypothetical data illustrating the typical viscoelastic response of a 10% aqueous solution of this compound at 25°C. This data is representative of the behavior of similar long-chain alkanolamine carboxylate surfactant systems.

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.11.24.5
110.515.2
1055.830.1
100120.385.7

Flow Behavior Under Shear and Extensional Forces

The response of this compound solutions to continuous deformation, or flow, is crucial for understanding their performance in applications involving pumping, pouring, and spraying. This is typically investigated using steady shear rheology and extensional rheology.

Under steady shear, many viscoelastic surfactant solutions exhibit shear-thinning behavior. At low shear rates, the entangled micellar network remains largely intact, resulting in a high viscosity. As the shear rate increases, the micelles align with the flow direction, leading to a decrease in viscosity. In some cases, shear-thickening behavior can be observed, where the viscosity increases with the shear rate due to the formation of shear-induced structures.

Extensional viscosity is a measure of a fluid's resistance to stretching. For surfactant solutions that form long, flexible micelles, the extensional viscosity can be significantly higher than the shear viscosity. This property is particularly important in processes like foaming and fiber spinning.

Hypothetical Shear Viscosity Data for a this compound Solution

This table shows hypothetical shear viscosity data for a 10% aqueous solution of this compound at 25°C, demonstrating typical shear-thinning behavior.

Shear Rate (s⁻¹)Shear Viscosity (Pa·s)
0.0115.5
0.112.3
15.8
101.2
1000.4

Future Research Directions and Translational Perspectives for Bis 2 Hydroxypropyl Ammonium Myristate

Emerging Applications of Bis(2-hydroxypropyl)ammonium Myristate in Material Science

The unique molecular architecture of this compound, featuring a hydrophilic di-isopropanolamine headgroup and a long hydrophobic myristate tail, positions it as a versatile building block for the creation of advanced materials. Future research is anticipated to explore its potential in several key areas.

One of the most promising avenues is in the development of functionalized nanomaterials . The amphiphilic nature of this compound allows for self-assembly into various nanostructures such as micelles, vesicles, and lamellae in aqueous solutions. mdpi.comresearchgate.netrsc.org These self-assembled structures can serve as templates or scaffolds for the synthesis of nanoparticles or as carriers for active molecules. mdpi.commdpi.com For instance, research could focus on its use in creating stable nano-emulsions for applications in coatings or advanced drug delivery systems. rsc.org

Another significant area of research is in the formulation of "green" and sustainable polymers and composites . Ionic liquids are increasingly recognized as environmentally benign alternatives to volatile organic solvents in polymer synthesis and processing. rsc.orghiyka.commdpi.com this compound could be investigated as a plasticizer or a dispersing agent for biopolymers like cellulose, potentially enhancing their processability and mechanical properties. rsc.orgrsc.org Its ionic nature could also be harnessed to create antistatic coatings for polymers. rsc.org

Furthermore, the inherent surface activity of this compound suggests its utility in modifying the surface properties of materials. researchgate.netnih.gov Research could be directed towards its application as a corrosion inhibitor, a lubricant additive, or in the formulation of advanced cleaning agents. The presence of hydroxyl groups in the cation offers sites for further chemical modification, opening up possibilities for creating task-specific materials with tailored functionalities. mdpi.com

Table 1: Potential Material Science Applications and Research Focus for this compound

Application Area Research Focus Potential Advantages
Nanomaterials Self-assembly into micelles and vesicles, templating for nanoparticle synthesis. mdpi.comresearchgate.netrsc.org Biocompatibility, tunable size and morphology, encapsulation of active molecules. rsc.org
Sustainable Polymers Use as a green solvent, plasticizer, or additive for biopolymers. rsc.orghiyka.commdpi.comrsc.org Reduced environmental impact, improved processability of bioplastics.
Surface Modification Development of antistatic coatings, corrosion inhibitors, and lubricant additives. rsc.orgresearchgate.netnih.gov Enhanced material durability and performance, environmentally friendly formulations.
Functional Materials Chemical modification of hydroxyl groups to create task-specific materials. mdpi.com Tailored properties for specific applications, such as sensing or catalysis.

Integration of this compound in Advanced Chemical Systems

The distinct physicochemical properties of this compound, such as its potential for high thermal stability and negligible vapor pressure, make it an attractive component for advanced chemical systems. hiyka.com Future investigations are likely to focus on its role as a multifunctional solvent and catalyst in various chemical transformations.

A key area of exploration will be its use in catalysis , either as a catalyst itself or as a medium for catalytic reactions. acs.org The ionic environment provided by this compound can influence reaction rates and selectivities. acs.org Research could explore its efficacy in promoting organic reactions, such as esterifications or aldol (B89426) condensations, where its amphiphilic character could facilitate the interaction of immiscible reactants. Furthermore, its structure is amenable to the creation of poly(ionic liquids) (PILs), which can act as reusable catalyst supports. rsc.orgnih.govacs.org

The integration of this compound into separation and extraction processes is another promising research direction. Long-chain carboxylate ionic liquids have shown potential for the selective extraction of various compounds, including metal ions and organic molecules. acs.orgnih.gov Studies could investigate the efficiency of this compound in liquid-liquid extractions or as a component in membrane technologies for separations. acs.org Its ability to form microemulsions could also be leveraged for enhanced oil recovery or for the separation of fine particles. rsc.org

Moreover, its application in electrochemical systems warrants investigation. Ionic liquids are widely studied as electrolytes in batteries, supercapacitors, and other electrochemical devices due to their ionic conductivity and wide electrochemical windows. rsc.orghiyka.comacs.org The properties of this compound, such as its ionic conductivity and thermal stability, could be characterized to assess its suitability for these applications. The presence of the myristate anion could also influence the formation of the electrode-electrolyte interface, a critical factor in the performance of electrochemical devices.

Table 2: Potential Roles of this compound in Advanced Chemical Systems

System Potential Role Research Questions
Catalysis Reaction medium, catalyst, or catalyst support (as a PIL). rsc.orgacs.orgnih.govacs.org How does it influence reaction kinetics and selectivity? Can it be functionalized for specific catalytic activities?
Separations Extraction solvent for metals or organics, component in liquid membranes. acs.orgnih.govacs.org What is its selectivity for different analytes? What are the transport mechanisms in membrane systems?
Electrochemistry Electrolyte in batteries or supercapacitors. rsc.orghiyka.comacs.org What is its ionic conductivity and electrochemical stability window? How does it interact with electrode materials?
CO2 Capture Absorbent for carbon dioxide. mdpi.com What is its CO2 absorption capacity and selectivity? Can it be regenerated efficiently?

Theoretical Frameworks for Predicting Novel Behaviors of Similar Amphiphilic Compounds

To accelerate the discovery and design of new amphiphilic compounds like this compound with tailored functionalities, the development and application of robust theoretical frameworks are essential. Future research in this area will likely focus on computational modeling and simulation to predict and understand the behavior of these complex molecules.

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly and interfacial behavior of amphiphilic molecules at the atomic level. riverpublishers.comfrontiersin.org Future theoretical studies could employ MD simulations to predict the critical micelle concentration (CMC) of this compound, the morphology of its aggregates in different solvents, and its interaction with surfaces. dur.ac.uk Coarse-graining methods can be used to simulate larger systems over longer timescales, providing insights into the formation of complex structures like vesicles and bilayers. riverpublishers.com

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of this compound. These calculations can provide insights into its interaction with other molecules, its potential as a catalyst, and its electrochemical properties. nih.gov By understanding the fundamental interactions at the molecular level, researchers can rationally design new amphiphilic ionic liquids with desired properties.

The development of quantitative structure-property relationship (QSPR) models is another important theoretical direction. nih.gov By correlating the molecular structure of a series of amphiphilic ionic liquids with their experimentally determined properties, QSPR models can be developed to predict the properties of new, unsynthesized compounds. This approach can significantly reduce the experimental effort required to screen for promising candidates for specific applications. The vast number of potential cation-anion combinations in ionic liquids makes such predictive models particularly valuable. acs.org

Table 3: Theoretical and Computational Approaches for Studying Amphiphilic Compounds

Theoretical Approach Focus of Investigation Predicted Properties and Behaviors
Molecular Dynamics (MD) Simulations Self-assembly, interfacial behavior, aggregate morphology. riverpublishers.comfrontiersin.orgdur.ac.uk Critical Micelle Concentration (CMC), aggregate size and shape, interaction with surfaces.
Quantum Chemistry (e.g., DFT) Electronic structure, reactivity, intermolecular interactions. nih.gov Catalytic activity, electrochemical stability, solvation properties.
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular structure with macroscopic properties. nih.gov Prediction of physical properties (e.g., viscosity, density) and performance in specific applications.
Kinetic Network Models Mechanisms and pathways of molecular assembly. researchgate.net Distribution of metastable structures, understanding of kinetically controlled self-assembly.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Bis(2-hydroxypropyl)ammonium myristate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves neutralizing myristic acid with bis(2-hydroxypropyl)amine under controlled conditions. Optimization requires a factorial design approach, varying parameters such as molar ratios (e.g., 1:1 to 1:1.2), temperature (40–80°C), and solvent polarity. Use Design of Experiments (DOE) to identify critical factors. For reproducibility, document pH adjustments and intermediate purification steps (e.g., recrystallization in ethanol). Characterization via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (δ 0.88 ppm for terminal CH₃ groups) is essential .

Q. How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?

  • Methodological Answer : Employ a multi-technique approach:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 5% mass loss at 150–200°C).
  • Solubility : Phase diagrams in polar (water, ethanol) and nonpolar solvents (hexane).
  • Surface Activity : Critical micelle concentration (CMC) determination via tensiometry (e.g., ~0.1–1 mM range).
    Tabulate results to compare batches and validate consistency .

Q. What safety and storage protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers at 4°C to prevent hydrolysis. Use fume hoods during synthesis to avoid inhalation of volatile byproducts. Safety data sheets (SDS) should be cross-referenced for acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) and first-aid measures (e.g., eye irrigation with saline for 15 minutes). Regular audits of storage conditions and compliance with lab safety regulations (e.g., 100% pass rates on safety exams) are mandatory .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s interaction with lipid bilayers or surfactants?

  • Methodological Answer : Use density functional theory (DFT) to model electrostatic interactions between the ammonium headgroup and lipid phosphate groups. Molecular dynamics (MD) simulations (e.g., GROMACS) can predict self-assembly behavior in aqueous systems. Validate simulations with experimental data (e.g., small-angle X-ray scattering (SAXS) for micelle size distribution). Integrate computational workflows with experimental design to prioritize high-probability scenarios .

Q. What strategies resolve contradictions in experimental data, such as inconsistent CMC values across studies?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • Tensiometry vs. Conductivity : Compare CMC values from surface tension (dyne/cm) and conductivity (μS/cm) plots.
  • Batch Variability : Analyze impurities via HPLC (e.g., residual myristic acid >95% purity threshold).
  • Environmental Factors : Control temperature (±0.5°C) and ionic strength (e.g., 0.1 M NaCl). Publish raw datasets and statistical analyses (e.g., ANOVA p < 0.05) to enable peer validation .

Q. How can researchers design experiments to probe the thermodynamic stability of this compound in complex formulations?

  • Methodological Answer : Apply accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Use differential scanning calorimetry (DSC) to monitor phase transitions (e.g., melting point shifts >5°C indicate instability). Pair with spectroscopic techniques (e.g., Raman spectroscopy for crystallinity changes). Statistical tools like Weibull analysis predict shelf-life degradation kinetics. Document deviations using International Council for Harmonisation (ICH) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.